molecular formula C11H15N B1353578 (S)-2-phenylpiperidine CAS No. 70665-05-3

(S)-2-phenylpiperidine

Cat. No.: B1353578
CAS No.: 70665-05-3
M. Wt: 161.24 g/mol
InChI Key: WGIAUTGOUJDVEI-NSHDSACASA-N
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Description

(S)-2-phenylpiperidine is an organic compound that belongs to the class of piperidines It is characterized by a piperidine ring with a phenyl group attached to the second carbon atom

Scientific Research Applications

(S)-2-phenylpiperidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activity, including its interaction with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating neurological disorders and other medical conditions.

    Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-phenylpiperidine typically involves the use of chiral catalysts to ensure the production of the desired enantiomer. One common method is the asymmetric hydrogenation of 2-phenylpyridine using a chiral rhodium catalyst. The reaction is carried out under hydrogen gas at elevated pressures and temperatures to achieve high enantioselectivity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and catalyst concentration, ensuring consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

(S)-2-phenylpiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different amines or hydrocarbons.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed

The major products formed from these reactions include substituted piperidines, ketones, aldehydes, and various amine derivatives, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of (S)-2-phenylpiperidine involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The compound can modulate the activity of these targets, leading to various physiological effects. For example, it may act as an agonist or antagonist at certain receptor sites, influencing neurotransmission and cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-phenylpiperidine: The racemic mixture of the compound.

    3-phenylpiperidine: A structural isomer with the phenyl group attached to the third carbon atom.

    4-phenylpiperidine: Another isomer with the phenyl group on the fourth carbon atom.

Uniqueness

(S)-2-phenylpiperidine is unique due to its specific stereochemistry, which can result in different biological activities compared to its racemic mixture or other isomers. The enantiomeric purity of this compound is crucial for its specific interactions with molecular targets, making it a valuable compound in research and potential therapeutic applications.

Properties

IUPAC Name

(2S)-2-phenylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N/c1-2-6-10(7-3-1)11-8-4-5-9-12-11/h1-3,6-7,11-12H,4-5,8-9H2/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGIAUTGOUJDVEI-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN[C@@H](C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00451194
Record name (S)-2-phenylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00451194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70665-05-3
Record name (S)-2-phenylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00451194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the different synthetic approaches to obtain (S)-2-Phenylpiperidine?

A1: Several methods have been explored for the synthesis of this compound.

  • Catalytic Cyclization: One approach utilizes a Cp*Ir complex to catalyze the N-cycloalkylation of (R)-1-phenylethylamine with diols, yielding this compound [, ]. This method is particularly attractive due to its atom economy and environmentally benign nature, producing water as the sole byproduct.
  • Chiral Lactam Intermediates: Another method involves the cyclodehydration of aryl-delta-oxoacids with (R)-phenylglycinol to obtain chiral bicyclic lactams, which can then be further transformed into this compound []. This approach provides access to both enantiomers of 2-Phenylpiperidine through diastereodivergent synthesis.
  • Reductive Amination: this compound can also be synthesized via the reductive amination of 1,5-dicarbonyl compounds with (S)-valine methyl ester []. This method highlights the versatility of employing chiral starting materials to control the stereochemistry of the final product.

Q2: What are the advantages of using catalytic methods for the synthesis of this compound?

A2: Catalytic methods, particularly those employing Cp*Ir complexes, offer several advantages for this compound synthesis:

  • Environmental Friendliness: These reactions typically generate water as the only byproduct, minimizing waste and environmental impact [, ].
  • Atom Economy: Catalytic reactions generally exhibit high atom economy, meaning that most atoms from the starting materials are incorporated into the desired product, reducing waste and improving efficiency [, ].
  • Mild Reaction Conditions: Catalytic processes often proceed under milder reaction conditions compared to traditional methods, potentially allowing for better functional group tolerance and minimizing undesired side reactions [, ].

Q3: Are there any limitations associated with the current synthetic methods for this compound?

A3: While the existing methods offer significant advantages, there are still some limitations:

  • Catalyst Cost: Transition metal catalysts, such as the Cp*Ir complex, can be expensive, potentially impacting the overall cost-effectiveness of the synthesis [, ].
  • Substrate Scope: The efficiency and selectivity of these reactions can be influenced by the specific substrates used, potentially limiting the general applicability of certain methods [, ].

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